REACTION_SMILES
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[BrH:23].[C:1]([OH:2])(=[O:3])[C:4]([OH:5])=[O:6].[CH3:7][O:8][c:9]1[cH:10][c:11]([C:15]23[CH2:16][CH2:17][CH2:18][CH:19]([NH:20][CH2:21]2)[CH2:22]3)[cH:12][cH:13][cH:14]1>>[BrH:23].[OH:8][c:9]1[cH:10][c:11]([C:15]23[CH2:16][CH2:17][CH2:18][CH:19]([NH:20][CH2:21]2)[CH2:22]3)[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C23CCCC(C2)NC3)c1
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Name
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Type
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product
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Smiles
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Br
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Name
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Type
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product
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Smiles
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Oc1cccc(C23CCCC(C2)NC3)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |